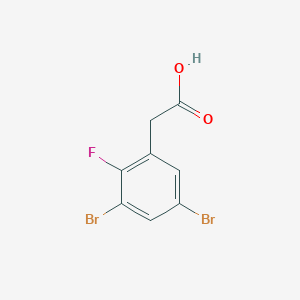

3,5-Dibromo-2-fluorophenylacetic acid

Description

Strategic Significance of Halogen Substitution in Organic Molecules for Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into organic molecules is a pivotal strategy in modern synthetic chemistry. chemicalbook.com This process, known as halogenation, can profoundly alter a molecule's physical, chemical, and biological properties. chemicalbook.com Halogens can enhance the reactivity of a molecule, rendering it a useful intermediate for subsequent chemical transformations. nih.gov For instance, carbon-bromine bonds are often used as reactive "handles" for forming new carbon-carbon bonds through cross-coupling reactions, which are fundamental in constructing complex molecular architectures. bldpharm.com

In the context of pharmaceutical research, halogenation is a key tool for modifying the bioactivity, stability, and lipophilicity of drug candidates. chemicalbook.com The introduction of a fluorine atom, for example, can block metabolic degradation pathways, thereby increasing a drug's half-life in the body. nbinno.com It can also enhance a molecule's binding affinity to biological targets by altering its electronic properties. nbinno.com The strategic placement of halogens allows chemists to fine-tune the properties of organic compounds to meet specific research objectives, from developing new therapeutic agents to creating novel materials with desired functionalities. nih.govgoogle.com

Overview of Phenylacetic Acid Derivatives in Contemporary Academic Investigations

Phenylacetic acid (PAA) and its derivatives are a significant class of compounds in contemporary academic and industrial research. fishersci.casynquestlabs.com The PAA structure, consisting of a phenyl group attached to an acetic acid moiety, is a common motif found in natural products, including the plant hormone auxin. synquestlabs.comsigmaaldrich.com This scaffold is also a crucial component in a variety of pharmaceuticals, such as the anti-inflammatory drug diclofenac (B195802) and antibiotics like penicillin G. synquestlabs.com

In modern research, phenylacetic acid derivatives are widely investigated for their diverse biological activities. They have been explored as antimicrobial agents and as agonists for nuclear receptors involved in metabolism. nbinno.com Furthermore, the phenylacetic acid core serves as a versatile precursor in organic synthesis. fishersci.ca Its carboxylic acid group can be readily modified, allowing for the construction of a wide array of more complex molecules. Researchers utilize PAA derivatives as starting materials for synthesizing novel compounds with potential applications in medicine, agriculture, and materials science. sigmaaldrich.com

Foundational Research Perspectives on 3,5-Dibromo-2-fluorophenylacetic Acid

While extensive foundational research published in peer-reviewed journals specifically on this compound is limited, its chemical structure provides clear perspectives on its potential significance in advanced chemical research. The molecule is best understood as a highly functionalized synthetic intermediate, designed for use as a specialized building block in the construction of complex target molecules.

The scientific interest in this compound stems from the unique combination and specific placement of its halogen substituents on the phenylacetic acid framework. The ortho-fluoro substituent is known to influence the conformation of the molecule and can increase metabolic stability and binding affinity in potential drug candidates. The two bromine atoms, located at the meta positions, serve as versatile reactive sites. They can be selectively replaced or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce new functional groups or build larger molecular assemblies.

Therefore, the foundational research perspective on this compound is primarily that of a valuable tool for synthetic chemists. Its pre-installed combination of a fluorine and two bromine atoms offers an efficient route to creating highly substituted aromatic compounds that would be difficult to synthesize through other methods. This positions the compound as a key intermediate for developing novel pharmaceuticals, agrochemicals, or specialized organic materials where precise control over the substitution pattern on the phenyl ring is critical for achieving the desired function.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Br₂FO₂ |

| Molecular Weight | 311.93 g/mol |

| Appearance | Solid |

| Boiling Point (Predicted) | 345.9 ± 42.0 °C |

| Density (Predicted) | 2.039 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.21 ± 0.10 |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dibromo-2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOODBCAUYABJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 2 Fluorophenylacetic Acid and Its Structural Analogues

Conventional Organic Synthesis Pathways

Conventional synthesis relies on a series of well-established reactions, often performed in a stepwise manner to build the target molecule from simpler, commercially available precursors.

Regioselective Bromination Strategies for Phenylacetic Acid Scaffolds

The introduction of bromine atoms onto a phenylacetic acid framework is typically achieved through electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring. For a precursor like 2-fluorophenylacetic acid, the fluorine atom is an ortho-, para-director, while the acetic acid side chain is a weak deactivator.

Achieving a 3,5-dibromo substitution pattern requires overcoming the natural directing effects of the initial substituents. Direct bromination of phenylacetic acid often yields a mixture of 2- and 4-bromo isomers wikipedia.org. Therefore, strategies for synthesizing 3,5-disubstituted analogues often involve:

Starting with a pre-functionalized ring: A more controlled approach involves starting with a benzene (B151609) ring that already contains substituents that will direct incoming bromine atoms to the desired positions.

Use of specific brominating agents: Reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst are commonly employed. For instance, p-methylphenylacetic acid can be brominated on the benzylic methyl group using NBS or bromine under UV irradiation google.com. For ring bromination, conditions must be carefully selected to favor aromatic substitution.

Ipso-bromination: In some cases, arylboronic acids can undergo regioselective ipso-bromination, where the boronic acid group is replaced by a bromine atom, offering a precise method for introducing bromine at a specific position documentsdelivered.com.

Introduction of Fluorine via Precursor Functionalization (e.g., from 2-Fluorophenylacetic Acid)

The synthesis of fluorinated phenylacetic acids generally involves introducing the fluorine atom at an early stage, often starting with a fluorinated precursor rather than by direct fluorination of the phenylacetic acid molecule itself. A common precursor for 2-fluorophenylacetic acid is 2-fluorotoluene (B1218778) google.com.

A typical synthetic sequence involves the following steps:

Halogenation of the Precursor: 2-fluorotoluene is subjected to side-chain halogenation, for example, using N-halosuccinimide in the presence of an initiator like dibenzoyl peroxide to form 2-fluorobenzyl halide google.com.

Cyanation: The resulting benzyl (B1604629) halide is then reacted with a cyanide salt, such as sodium or potassium cyanide, to produce 2-fluorobenzyl cyanide wikipedia.orggoogle.com.

Hydrolysis: The final step is the hydrolysis of the nitrile (cyanide) group to a carboxylic acid. This is typically achieved by heating with a strong acid, such as sulfuric acid, or a base google.comorgsyn.org.

This precursor-based approach is advantageous as it avoids the harsh conditions and lack of selectivity associated with direct fluorination of complex aromatic systems.

| Step | Reactant | Reagents | Product | Reference |

| 1 | 2-Fluorotoluene | N-bromosuccinimide, Dibenzoyl Peroxide | 2-Fluorobenzyl bromide | google.com |

| 2 | 2-Fluorobenzyl bromide | Sodium Cyanide | 2-Fluorobenzyl cyanide | google.com |

| 3 | 2-Fluorobenzyl cyanide | Sulfuric Acid, Water | 2-Fluorophenylacetic acid | google.comorgsyn.org |

Multi-step Synthetic Sequences for Complex Derivative Formation

Constructing a molecule with the specific substitution pattern of 3,5-Dibromo-2-fluorophenylacetic acid necessitates a multi-step approach that combines halogenation and side-chain formation. A plausible, though not explicitly documented, pathway can be inferred from syntheses of similar compounds. For example, the synthesis of 4-bromo-2,3,5,6-tetrafluorophenylacetic acid involves the nucleophilic substitution of a bromopentafluorobenzene (B106962) with diethyl malonate, followed by hydrolysis and decarboxylation google.com.

A hypothetical route to this compound could proceed as follows:

Dibromination of 2-Fluorotoluene: The starting material, 2-fluorotoluene, would be dibrominated to yield 3,5-Dibromo-2-fluorotoluene. This requires careful selection of brominating agents and conditions to achieve the desired regioselectivity.

Side-Chain Halogenation: The methyl group of 3,5-Dibromo-2-fluorotoluene is converted to a bromomethyl group to give 3,5-Dibromo-2-fluorobenzyl bromide.

Nitrile Formation: The benzyl bromide is then converted to 3,5-Dibromo-2-fluorophenylacetonitrile via reaction with a cyanide salt. A similar transformation is documented for the synthesis of 2-[3-bromo-5-fluorophenyl]acetonitrile from 3-bromo-5-fluorobenzyl bromide chemicalbook.com.

Hydrolysis: Finally, the nitrile is hydrolyzed to afford the target compound, this compound.

This sequence ensures that the substitution pattern on the aromatic ring is established before the formation of the acetic acid side chain.

Functional Group Interconversions and Esterification Reactions

The carboxylic acid group of phenylacetic acids can be readily converted into other functional groups, most commonly esters. Esterification is often performed for purification, characterization, or to produce derivatives with different biological or chemical properties medcraveonline.com.

Common methods for esterification include:

Fischer Esterification: Reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction with Activating Agents: Carboxylic acids can be activated using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate reaction with alcohols jocpr.com.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl halide, which then readily reacts with an alcohol.

These esterification reactions are generally high-yielding and applicable to a wide range of substituted phenylacetic acids. For example, titanium carboxylate intermediates, formed from phenylacetic acid and TiCl₄, can react with alcohols to yield the corresponding esters acs.org.

| Carboxylic Acid | Alcohol | Coupling Agents/Catalyst | Product | Reference |

| 3,5-Dinitrobenzoic acid | 2-Hydroxyethyl methacrylate (B99206) polymer | DCC, DMAP | Polymer-bound ester | jocpr.com |

| Phenylacetic acid | Methanol/Ethanol | TiCl₄, Pyrrolidine | Methyl/Ethyl phenylacetate | acs.org |

| Benzoic acid | Various amines | Pyridine, TiCl₄ | Various amides | acs.org |

Advanced Synthetic Approaches and Stereochemical Control

While this compound is achiral, many of its structural analogues possess a chiral center at the alpha-carbon of the acetic acid moiety. The synthesis of single enantiomers of these chiral analogues is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities.

Enantioselective Synthesis and Resolution Techniques for Chiral Analogs

Two primary strategies are employed to obtain enantiomerically pure chiral phenylacetic acid derivatives: enantioselective synthesis and chiral resolution.

Enantioselective Synthesis: This approach aims to create the desired enantiomer directly. A notable method is the direct, highly enantioselective alkylation of arylacetic acids. This can be achieved by using a chiral lithium amide as a stereodirecting reagent that can be recovered after the reaction nih.gov. This method circumvents the need to attach and later remove a traditional chiral auxiliary.

Chiral Resolution: This is the more traditional and widely used industrial method for separating a racemic mixture (a 50:50 mixture of both enantiomers) google.com. The process typically involves:

Diastereomer Formation: The racemic carboxylic acid is reacted with a single enantiomer of a chiral base (a resolving agent), such as (S)-(-)-1-(2-naphthyl)ethylamine or tartaric acid, to form a pair of diastereomeric salts google.comwikipedia.org.

Separation: Diastereomers have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization wikipedia.orgacs.org. The less soluble diastereomeric salt crystallizes out of the solution first.

Liberation of Enantiomer: The separated diastereomeric salt is then treated with an acid to break the salt bond, liberating the desired pure enantiomer of the carboxylic acid and recovering the resolving agent wikipedia.org.

This technique has been successfully applied to resolve various α-(phenoxy)phenylacetic acid derivatives google.comgoogle.com.

| Technique | Description | Key Reagents/Features | Reference |

| Enantioselective Alkylation | Direct formation of a specific enantiomer by alkylating the arylacetic acid. | Chiral lithium amides (e.g., C₂-symmetric amines) act as recoverable stereodirecting agents. | nih.gov |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral resolving agent (e.g., chiral amines, mandelic acid), followed by fractional crystallization. | google.comwikipedia.orggoogle.com |

Radical-Mediated Transformations in Arylacetic Acid Synthesis

The synthesis of arylacetic acids and their derivatives via radical-mediated pathways has become a significant area of research, offering alternatives to traditional cross-coupling methods. These transformations often proceed under mild conditions and can exhibit broad functional group tolerance. One prominent strategy involves the generation of acyl radicals from carboxylic acids, which can then participate in C-C bond-forming reactions. For instance, visible-light photoredox catalysis can convert aromatic carboxylic acids into acyl radical precursors through the transient formation of a reactive anhydride (B1165640) intermediate. nih.gov This approach avoids the need for high-energy UV light, high temperatures, or stoichiometric oxidants. nih.gov

Another key strategy is the radical-mediated α-arylation of carbonyl compounds. researchgate.net This can be achieved through a radical relay cross-coupling of α-bromocarbonyl precursors with boronic acids. researchgate.net While not a direct synthesis of the arylacetic acid itself, this method provides a route to α-aryl esters, ketones, and amides, which are closely related structural analogues or precursors. researchgate.net The development of anion- and radical-mediated (het)aryl migration has also emerged as a powerful tool for synthesizing α-aryl amides, overcoming challenges associated with bulky or electrophilic aryl groups. researchgate.net

These radical-based methods are particularly relevant for constructing highly substituted and sterically hindered molecules like this compound. The compatibility of these reactions with halogen substituents is a critical advantage.

Table 1: Overview of Radical-Mediated Arylacetic Acid Synthesis Strategies

| Strategy | Description | Key Features | Potential Applicability |

|---|---|---|---|

| Decarboxylative Radical Coupling | Generation of radical species via decarboxylation of carboxylic acids, often initiated by photoredox catalysts. researchgate.netsemanticscholar.org | Metal-free options, mild conditions, use of abundant starting materials. nih.govsemanticscholar.org | Direct conversion of a substituted benzoic acid to the corresponding arylacetic acid derivative. |

| Radical Relay α-Arylation | Cross-coupling of α-halocarbonyl compounds with boronic acids via a radical mechanism. researchgate.net | Directing-group-free, good functional group tolerance, access to α-arylated esters and amides. researchgate.net | Synthesis of esters or amides of this compound. |

| SO2-Extrusive Aryl Migration | Anion- or radical-mediated migration of an aryl group, involving the extrusion of sulfur dioxide. researchgate.net | Access to α-aryl amides, compatible with bulky and electrophilic substituents. researchgate.net | Construction of complex amide analogues. |

Innovations in Sustainable and Biocatalytic Synthesis

The pharmaceutical and fine chemical industries are increasingly focused on developing sustainable manufacturing processes, driven by environmental concerns and regulatory pressures. ispe.org This shift has spurred innovation in biocatalysis and the application of green chemistry principles to the synthesis of complex molecules like halogenated aryl compounds. jptcp.commdpi.com

Chemoenzymatic and Biohalogenation Approaches for Aryl Halides

Aryl halides are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals. researchgate.netdigitellinc.com Traditional chemical halogenation methods often require harsh conditions and can produce undesirable byproducts. nih.govlibretexts.org Biocatalytic halogenation, or biohalogenation, offers a compelling alternative, utilizing enzymes that can install halogen atoms onto organic molecules with high specificity and under mild conditions. nih.gov

Halogenating enzymes, particularly flavin-dependent halogenases (FDHs), are of great interest. dtu.dk These enzymes use a flavin adenine (B156593) dinucleotide (FADH2) cofactor, molecular oxygen, and a halide ion to generate a hypohalous acid species, which is then directed toward an organic substrate, achieving highly specific halogenations. dtu.dk For example, tryptophan halogenases can install a chlorine atom at specific positions on the indole (B1671886) ring. dtu.dk While the direct enzymatic synthesis of a complex pattern like this compound is challenging, these enzymes could be engineered or applied to create specifically halogenated precursors. The soil bacterium Pseudomonas putida has been engineered as a platform for the sustainable production of organofluorines, showcasing the potential of synthetic metabolism for biohalogenation. sem-cfb.com

Chemoenzymatic strategies combine the selectivity of enzymes with the robustness of chemical synthesis. This could involve an enzymatic halogenation to create a key intermediate, followed by conventional chemical steps to complete the synthesis. This approach leverages the strengths of both disciplines to create more efficient and sustainable synthetic routes.

Principles of Atom Economy and Environmental Impact Mitigation in Synthetic Design

The philosophy of green chemistry, summarized in 12 principles, provides a framework for designing environmentally benign chemical processes. mdpi.cominstituteofsustainabilitystudies.com A central tenet of this philosophy is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Synthetic routes with high atom economy, such as addition reactions, are inherently more sustainable as they generate less waste. In contrast, reactions that use stoichiometric reagents that are not incorporated into the final product, such as certain Wittig reactions or Gabriel syntheses, tend to have poor atom economy. wikipedia.org In pharmaceutical synthesis, where complex molecules often require multi-step processes, poor atom economy can be common. Therefore, designing a synthesis for this compound with a focus on maximizing atom economy is crucial for sustainability. cas.org

Mitigating environmental impact also involves several other key considerations:

Solvent Selection: Solvents account for a significant portion of the mass and energy consumption in chemical processes. cas.org The use of safer, greener solvents (like water or supercritical CO2) or solvent-free conditions is a primary goal. ispe.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste and often increasing reaction efficiency. ispe.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. instituteofsustainabilitystudies.com

Waste Prevention: It is better to prevent waste than to treat it after it has been created. pfizer.com This principle underscores the importance of high-yield reactions and high atom economy.

The synthesis of halogenated organic compounds carries specific environmental concerns. Many of these compounds are persistent in the environment and can be toxic. researchgate.netnih.gov The manufacturing process itself can release hazardous byproducts, such as chlorine gas or hydrogen chloride. researchgate.net Therefore, applying the principles of green chemistry to the synthesis of this compound is not only beneficial for efficiency and cost but also essential for environmental stewardship. tecamgroup.com

Table 2: Core Principles of Green Chemistry in Synthetic Design

| Principle | Description | Relevance to Synthesis of Halogenated Compounds |

|---|---|---|

| Prevention | It is better to prevent waste than to treat or clean it up after it has been created. instituteofsustainabilitystudies.compfizer.com | Designing high-yield, high-selectivity reactions to minimize halogenated byproducts. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. cas.org | Choosing reaction types (e.g., additions over substitutions) that minimize waste atoms. |

| Less Hazardous Chemical Syntheses | Methods should use and generate substances that possess little or no toxicity to human health and the environment. instituteofsustainabilitystudies.com | Avoiding highly toxic halogenating agents and solvents. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. instituteofsustainabilitystudies.com | Reducing solvent use or replacing hazardous organic solvents with greener alternatives. |

| Design for Energy Efficiency | Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. instituteofsustainabilitystudies.com | Employing catalytic methods that operate under mild conditions, avoiding energy-intensive heating or cooling. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. instituteofsustainabilitystudies.com | Exploring bio-based starting materials for the synthesis of the carbon backbone. |

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 2 Fluorophenylacetic Acid

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic charge distribution. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its excellent balance of accuracy and computational cost. acs.org It is particularly effective for studying the geometry and stability of organic molecules like substituted phenylacetic acids. nih.gov For 3,5-Dibromo-2-fluorophenylacetic acid, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

The stability of the molecule can be inferred from its electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity. DFT calculations also provide insights into the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) Note: This table contains representative data based on calculations for structurally similar compounds.

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| Bond Lengths | (Å) | Bond Angles | (°) |

| C-F | 1.35 | F-C2-C1 | 118.5 |

| C-Br (C3) | 1.90 | Br-C3-C4 | 120.5 |

| C-Br (C5) | 1.90 | C1-C6-C5 | 119.0 |

| C-C (Aromatic) | 1.39 - 1.41 | Cα-C1-C2 | 121.0 |

| C1-Cα | 1.51 | H-Cα-H | 109.5 |

| Cα-C(O) | 1.52 | C1-Cα-C(O) | 112.0 |

| C=O | 1.22 | O=C-O(H) | 123.0 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF) theory and Møller-Plesset (MP2) perturbation theory offer a higher level of theoretical accuracy, albeit at a greater computational expense compared to DFT. orientjchem.org

These methods are particularly valuable for obtaining high-accuracy energetic data and for predicting spectroscopic properties. orientjchem.org For this compound, ab initio calculations can be used to:

Refine Energetic Calculations: Provide more accurate total and relative energies for different conformers.

Predict Vibrational Spectra: Calculate harmonic vibrational frequencies that correspond to infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental results helps in the structural confirmation of the molecule. nih.gov

Predict NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with ab initio calculations, can predict ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in spectral assignment. nih.gov

Table 2: Comparison of Calculated Relative Energies for a Phenylacetic Acid Analogue by Different Methods Note: This table illustrates typical relative energy differences between computational methods for different molecular conformers.

| Method | Basis Set | E_conformer1 (kcal/mol) | E_conformer2 (kcal/mol) | ΔE (kcal/mol) |

|---|---|---|---|---|

| HF | 6-311++G(d,p) | 0.00 | 2.50 | 2.50 |

| B3LYP | 6-311++G(d,p) | 0.00 | 1.95 | 1.95 |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations focus on static, minimum-energy structures, molecules are dynamic entities that constantly fluctuate and change shape. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nsf.gov

For this compound, MD simulations can reveal its conformational landscape. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the phenyl ring to the acetic acid side chain (C1-Cα bond). MD simulations can explore the potential energy surface associated with this rotation and other flexible degrees of freedom. By simulating the molecule's behavior in a given environment (e.g., in a vacuum or a solvent) at a specific temperature, researchers can identify the most populated (lowest energy) conformations and the energy barriers between them. nsf.gov This information is crucial for understanding how the molecule might interact with biological targets, as its shape dictates its function.

Theoretical Prediction of Physicochemical Descriptors for Analogues

Physicochemical descriptors are properties of molecules that quantify their chemical characteristics. These descriptors are essential for predicting a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods allow for the rapid calculation of these descriptors for a parent compound like this compound and its hypothetical analogues.

Key descriptors include:

Lipophilicity (log P): The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's affinity for fatty versus aqueous environments.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): The surface sum over all polar atoms, which correlates with drug transport properties.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of sites that can donate or accept a hydrogen bond.

Aqueous Solubility (log S): The logarithm of the molecule's solubility in water.

By systematically modifying the structure of this compound (e.g., changing the position or type of halogen), a library of analogues can be generated in silico and their descriptors calculated to identify candidates with desirable properties.

Table 3: Predicted Physicochemical Descriptors for this compound and Hypothetical Analogues

| Compound | MW ( g/mol ) | log P | TPSA (Ų) | HBD | HBA | log S |

|---|---|---|---|---|---|---|

| This compound | 324.95 | 3.20 | 37.3 | 1 | 2 | -3.5 |

| 3-Bromo-2-fluorophenylacetic acid | 247.05 | 2.45 | 37.3 | 1 | 2 | -2.8 |

| 3,5-Dichloro-2-fluorophenylacetic acid | 237.04 | 2.65 | 37.3 | 1 | 2 | -3.0 |

In Silico Approaches to Structure-Activity Relationship (SAR) Modeling for Halogenated Compounds

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR modeling, often through Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to build predictive models based on computed molecular descriptors. nih.govnih.gov

For a series of halogenated compounds like derivatives of phenylacetic acid, a QSAR model can elucidate the structural requirements for a specific biological effect. mdpi.com The process involves:

Data Set Generation: A series of analogues of this compound is created, and their biological activity is either known from experiments or is the target for prediction.

Descriptor Calculation: A wide range of physicochemical, electronic, and steric descriptors is calculated for each molecule in the series.

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.

Applications of 3,5 Dibromo 2 Fluorophenylacetic Acid As a Versatile Research Intermediate and Building Block

Facilitation of Complex Organic Molecule Synthesis

There is no available scientific literature detailing the use of 3,5-Dibromo-2-fluorophenylacetic acid as a specific intermediate in the synthesis of complex organic molecules. While its structure is amenable to further chemical modification, no published examples of such transformations or their outcomes could be identified.

Role in Medicinal Chemistry Research and Drug Design

No research articles or patents were found that describe the use of this compound in medicinal chemistry or drug design.

Core Scaffold Diversification in Lead Optimization Studies

There are no documented instances of this compound being used as a core scaffold for diversification in lead optimization studies.

Precursor for the Development of Novel Pharmaceutical Intermediates

The role of this compound as a precursor for specific, novel pharmaceutical intermediates is not described in the available chemical literature.

Utility in Agrochemical Development and Active Ingredient Synthesis

Information regarding the application of this compound in the development or synthesis of agrochemical active ingredients is not present in the public domain.

Emerging Applications in Materials Science Research

There is no evidence in current literature to suggest that this compound has been investigated for or applied in the field of materials science.

Advanced Medicinal Chemistry Research Paradigms Utilizing Halogenated Phenylacetic Acid Scaffolds

Strategic Halogenation in Compound Design

The process of strategically placing halogen atoms, such as fluorine and bromine, into a molecule is a powerful tool in medicinal chemistry. In the case of 3,5-Dibromo-2-fluorophenylacetic acid, the presence and specific placement of these halogens significantly influence the compound's physicochemical properties, which are critical for its biological activity and pharmacokinetic profile.

Principles of Lipophilicity Modulation and Metabolic Stability Enhancement through Fluorine and Bromine Incorporation

The lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine and bromine atoms to the phenylacetic acid scaffold directly impacts its lipophilicity. Fluorine, being highly electronegative, can alter the electronic environment of the molecule, which in turn can influence its interactions with biological targets and metabolic enzymes.

Furthermore, the carbon-fluorine bond is exceptionally strong and not easily metabolized by the body. This inherent stability can protect the molecule from degradation by metabolic enzymes, thereby increasing its half-life and duration of action in the body. The bromine atoms can also influence metabolic stability, often by blocking sites on the molecule that are susceptible to metabolic attack.

Table 1: Physicochemical Properties of Halogenated Phenylacetic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | 1.41 |

| 2-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 1.58 |

| 3,5-Dibromophenylacetic acid | C₈H₆Br₂O₂ | 293.94 | 3.12 |

| This compound | C₈H₅Br₂FO₂ | 311.93 | 3.29 |

Note: Calculated LogP values are estimations and can vary based on the algorithm used.

Bioisosteric Replacements in Lead Compound Optimization

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. Halogen atoms are often used as bioisosteres for other atoms or functional groups.

In the context of this compound, the dibromo-fluoro substitution pattern can be considered a bioisosteric replacement for other substitution patterns on the phenyl ring. This specific arrangement of halogens creates a unique electronic and steric profile that can lead to enhanced binding affinity for a biological target or improved selectivity over other targets. The use of such halogenated scaffolds is a key tactic in the iterative process of lead optimization, where chemists fine-tune the structure of a molecule to achieve the desired therapeutic properties.

Mechanistic Probes for Biological Systems

The unique properties of halogenated compounds like this compound make them valuable tools for studying biological systems at the molecular level.

Investigations into Enzyme-Substrate Interactions using Halogenated Analogs

Halogenated analogs of natural substrates can be used to probe the active sites of enzymes. The introduction of bromine and fluorine atoms can alter the way a molecule binds to an enzyme, providing valuable information about the nature of the enzyme-substrate interaction. For example, the strong electronegativity of the fluorine atom can influence hydrogen bonding interactions within the active site, while the larger bromine atoms can probe the steric constraints of the binding pocket. By studying how these modifications affect enzyme activity, researchers can gain insights into the catalytic mechanism of the enzyme and design more potent and specific inhibitors.

Ligand Design and Evaluation of Receptor Binding Affinities

In the design of new drugs, understanding how a ligand binds to its receptor is of paramount importance. Halogenated compounds are frequently used in these studies to explore the structure-activity relationships of a particular ligand-receptor pair. The systematic replacement of hydrogen atoms with halogen atoms on a phenylacetic acid scaffold allows for a detailed mapping of the receptor's binding pocket. The affinity of each analog for the receptor is measured, and this data is used to build a model of the binding site. This information is then used to design new ligands with improved binding affinities and, consequently, greater potency.

Fragment-Based Drug Design (FBDD) Leveraging Aryl Acetic Acid Scaffolds

Fragment-based drug design (FBDD) is a powerful method for discovering new lead compounds. In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create a more potent lead compound. Aryl acetic acid scaffolds, including halogenated derivatives like this compound, are attractive fragments for FBDD due to their synthetic tractability and their presence in many known drugs.

The this compound fragment offers a unique combination of a carboxylic acid group, which can act as a key binding feature (e.g., forming a salt bridge or hydrogen bonds), and a halogenated aromatic ring that can engage in favorable interactions with the target protein. The specific substitution pattern provides a well-defined vector for fragment elaboration, allowing chemists to systematically build upon this core structure to improve binding affinity and develop novel drug candidates.

Future Directions and Emerging Research Areas for 3,5 Dibromo 2 Fluorophenylacetic Acid

Exploration of Undiscovered Synthetic Pathways and Scalability

The future synthesis of 3,5-Dibromo-2-fluorophenylacetic acid and its derivatives is likely to move beyond traditional methods, focusing on efficiency, safety, and scalability. Current synthetic strategies for multi-substituted phenylacetic acids often involve multi-step processes that can be resource-intensive. mdpi.com Future research will likely target the development of more direct and atom-economical routes.

One promising area is the advancement of C-H activation and functionalization techniques. These methods could potentially allow for the direct introduction of the acetic acid moiety onto a pre-functionalized 1,3-dibromo-2-fluorobenzene ring, bypassing multiple steps. Furthermore, novel catalytic systems, perhaps utilizing palladium, copper, or other transition metals, could offer improved yields and selectivity under milder reaction conditions. For instance, palladium-catalyzed carbonylation of corresponding benzyl (B1604629) halides has been shown to be an effective method for producing phenylacetic acid derivatives. nih.gov

As research progresses from laboratory-scale synthesis to potential industrial application, scalability becomes a critical concern. Challenges in scaling up production include managing exothermic reactions, the cost and availability of reagents, and ensuring consistent product purity. nih.gov Future studies will need to address these challenges by exploring continuous flow chemistry, which offers better control over reaction parameters and enhances safety. nih.govnih.gov The development of robust crystallization processes will also be crucial to control polymorphism, which can significantly impact the physical and biological properties of the final compound. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Palladium-catalyzed Suzuki Coupling | High efficiency for forming C-C bonds. | Development of novel catalysts and optimization of reaction conditions for polyhalogenated substrates. igi-global.com |

| Carbonylation of Benzyl Halides | Direct introduction of the carboxylic acid group. | Use of safer and more economical catalysts, potentially moving away from high-pressure systems. nih.govresearchgate.net |

| Hydrolysis of Benzyl Cyanide | A traditional and well-understood method. | Improving reaction safety and reducing waste generation. mdpi.com |

| Direct Oxidation Routes | Potentially fewer steps from simple precursors. | Discovery of selective catalysts that can oxidize a benzyl group without affecting the halogen substituents. nih.gov |

Expansion into Novel Biological Targets and Mechanistic Studies

The biological potential of this compound remains largely uncharted territory. The presence of both bromine and fluorine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogenation is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.govnih.govresearchgate.net

Future research should focus on screening this compound against a wide array of biological targets. Phenylacetic acid derivatives have historically been investigated for various therapeutic applications, including as non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netresearchgate.netresearchgate.net The structural similarity to drugs like diclofenac (B195802) suggests that cyclooxygenase (COX) enzymes could be a primary target. researchgate.net Beyond inflammation, other potential areas of investigation include:

Anticancer Activity: Some phenylacetic acid derivatives have been explored as potential anticancer agents. Mechanistic studies could investigate pathways such as apoptosis induction, cell cycle arrest, or inhibition of specific kinases.

Neurological Targets: Structurally related compounds have shown affinity for specific sites in the brain, such as gamma-hydroxybutyric acid (GHB) binding sites, suggesting a potential role in neuromodulation. researchgate.netresearchgate.net

Enzyme Inhibition: The halogenated phenyl ring could serve as a scaffold for designing inhibitors for various enzymes, such as aldose reductase, which is implicated in diabetic complications. mdpi.com

Hormone Receptor Modulation: Halogenated phenylacetic acid moieties have been incorporated into progesterone receptor antagonists, indicating that the core structure can be adapted to target nuclear receptors. nih.gov

Detailed mechanistic studies will be essential to understand how the specific halogenation pattern of this compound influences its interaction with biological targets. This includes elucidating the role of halogen bonding, a directional non-covalent interaction that can contribute to binding affinity and selectivity.

| Potential Biological Target | Rationale for Investigation |

| Cyclooxygenase (COX) Enzymes | Structural similarity to NSAIDs like diclofenac. researchgate.net |

| Cancer Cell Lines | Phenylacetic acid scaffold has shown antiproliferative effects. |

| Aldose Reductase | Phenylacetic acid derivatives have been evaluated as inhibitors. mdpi.com |

| Progesterone Receptor | Halogenated phenylacetic groups have been used in receptor antagonists. nih.gov |

| GHB Binding Sites | Phenylacetic acids have shown affinity for these neurological sites. researchgate.netresearchgate.net |

Development of Advanced Computational Models for Predictive Design

Computational chemistry and in silico modeling are poised to play a pivotal role in accelerating the research and development of this compound and its analogs. These tools can predict molecular properties, biological activities, and potential toxicities, thereby guiding experimental work and reducing reliance on costly and time-consuming laboratory studies. researchgate.netnih.gov

Future research in this area will likely involve the development of sophisticated Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net By correlating structural features of a series of related compounds with their biological activities, QSAR models can predict the potency of new, unsynthesized derivatives of this compound. This allows for the rational design of molecules with optimized properties.

Molecular docking simulations will be another critical tool for exploring the interactions of this compound with potential biological targets. mdpi.comnih.govmdpi.com These simulations can provide insights into the binding mode and affinity of the molecule within the active site of a protein, helping to explain its mechanism of action. A key area for development will be the refinement of scoring functions to more accurately account for the effects of halogen bonding, which is a significant interaction for polyhalogenated compounds. nih.govigi-global.commdpi.com

Furthermore, the use of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models will be essential. researchgate.netresearchgate.net These in silico tools can forecast the pharmacokinetic and toxicological profile of a compound early in the discovery process, helping to identify potential liabilities before significant resources are invested.

| Computational Method | Application in Future Research |

| QSAR (Quantitative Structure-Activity Relationship) | Predict the biological activity of new derivatives based on their chemical structure. nih.govnih.govresearchgate.net |

| Molecular Docking | Simulate the binding of the compound to protein targets to predict affinity and mechanism. mdpi.comnih.govnih.gov |

| ADMET Prediction | Forecast pharmacokinetic properties (e.g., absorption, metabolism) and potential toxicity. researchgate.netresearchgate.netresearchgate.net |

| Quantum Mechanics (QM) Calculations | Accurately model the electronic properties and interaction energies, especially for halogen bonds. nih.govigi-global.com |

Integration with High-Throughput Screening and Automation in Research

The convergence of high-throughput screening (HTS), automation, and artificial intelligence is revolutionizing chemical and biological research. nih.govresearchgate.net For a compound like this compound, these technologies offer a pathway to rapidly uncover its biological potential and synthesize novel derivatives.

HTS allows for the automated testing of thousands to millions of compounds against specific biological targets in a short period. mdpi.comnih.gov In the future, this compound and libraries of its derivatives could be subjected to HTS campaigns to identify "hits" for a wide range of diseases. nih.gov This approach is not limited to target-based screening; phenotypic screening, which assesses the effect of a compound on cell morphology or function, can also reveal unexpected therapeutic applications. researchgate.net

The ultimate integration would involve closed-loop systems where an AI designs new molecules based on screening data, an automated synthesis robot creates them, and an HTS platform tests their activity, with the results feeding back to the AI for the next design cycle. This iterative process could rapidly optimize the structure of this compound for a desired biological effect.

| Technology | Role in Future Research | Expected Outcome |

| High-Throughput Screening (HTS) | Rapidly test the compound against thousands of biological targets. mdpi.comnih.gov | Identification of novel biological activities and "hit" compounds. nih.gov |

| Automated Synthesis | Generate libraries of derivatives with minimal manual effort. nih.gov | Accelerated structure-activity relationship (SAR) studies. |

| Robotics and AI in Chemistry | Design, synthesize, and optimize new molecules autonomously. nih.govmdpi.comnih.gov | Faster discovery of lead compounds with improved properties. |

| Integrated Synthesis and Screening Platforms | Combine chemical synthesis and biological testing on a single chip. igi-global.com | Increased efficiency and reduced costs in early-stage drug discovery. |

Biotransformation and Enzymatic Dehalogenation Studies for Environmental Applications

The persistence of organohalogen compounds in the environment is a significant concern due to their potential toxicity and tendency to bioaccumulate. mdpi.comnih.govresearchgate.net Future research into this compound should include studies on its environmental fate and the potential for bioremediation. This involves investigating its biotransformation by microorganisms and the enzymatic reactions that could lead to its degradation.

Microorganisms have evolved a diverse array of enzymes, known as dehalogenases, that can cleave carbon-halogen bonds. nih.govigi-global.commdpi.com Research in this area would focus on identifying bacteria or fungi capable of degrading this compound. This could involve isolating microbes from contaminated sites and screening them for dehalogenating activity. The degradation pathways would need to be elucidated, which often involve sequential removal of halogen atoms, followed by cleavage of the aromatic ring. nih.govresearchgate.net

The enzymes responsible for dehalogenation are of particular interest. These can be classified into different types, such as hydrolytic dehalogenases, oxygenases, and reductases, each with a distinct mechanism for removing halogen atoms. nih.govmdpi.com Future studies could involve isolating and characterizing the specific dehalogenases that act on this compound. This knowledge could then be used for environmental applications, such as:

Bioremediation: Using the identified microorganisms to clean up environments contaminated with this or similar polyhalogenated compounds. nih.govresearchgate.net

Biocatalysis: Employing the isolated enzymes in industrial processes to detoxify waste streams or to synthesize valuable chemical intermediates. nih.gov

Understanding the biotransformation of this compound is not only crucial for assessing its environmental impact but also opens up possibilities for developing sustainable, biology-based solutions for managing organohalogen pollution. nih.gov

| Research Area | Focus of Study | Potential Application |

| Microbial Degradation | Identifying bacteria and fungi that can metabolize the compound. mdpi.comresearchgate.net | Development of bioremediation strategies for contaminated sites. nih.gov |

| Enzymatic Dehalogenation | Isolating and characterizing the specific dehalogenase enzymes involved. igi-global.commdpi.comnih.gov | Use of enzymes in biocatalytic reactors for waste treatment. nih.gov |

| Metabolic Pathway Elucidation | Determining the sequence of reactions and intermediate products in the degradation process. researchgate.netnih.gov | Predicting the environmental fate and persistence of the compound. |

| Genetic Engineering | Enhancing the degradative capabilities of microorganisms through genetic modification. nih.gov | Creation of "designer microbes" for more efficient pollution cleanup. |

Q & A

Q. What are the optimal synthetic routes for 3,5-Dibromo-2-fluorophenylacetic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves sequential halogenation of a phenylacetic acid precursor. For example, bromination of 3,5-difluorophenylacetic acid (CAS 105184-38-1) using bromine or NBS (N-bromosuccinimide) under controlled conditions can introduce bromine at the 3- and 5-positions . Purification is critical due to potential side products; column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures is recommended. Purity validation should include HPLC (>95% purity threshold) and melting point analysis (e.g., mp 68–70°C for structural analogs) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement, particularly with halogen-substituted aromatics .

- Spectroscopy : / NMR to confirm fluorine environment and NMR for carbon backbone analysis. Compare with NIST Chemistry WebBook data for fluorinated benzoic acid derivatives .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~309 for CHBrFO) .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and F groups activates the phenyl ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. For Suzuki-Miyaura coupling, use Pd(PPh) with aryl boronic acids at 80–100°C in THF/water. Monitor regioselectivity via LC-MS; fluorine’s ortho/para-directing effects may compete with bromine’s meta-directing tendencies, requiring DFT calculations to predict dominant pathways .

Q. How can researchers resolve contradictions in reported spectral data for halogenated phenylacetic acids?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with computational models (e.g., Gaussian09 using B3LYP/6-31G* basis set).

- Isotopic labeling : Use deuterated analogs (e.g., 3,5-difluorophenylacetic-d acid) to isolate coupling patterns in crowded spectral regions .

- Crystallographic data : Leverage SHELX-refined structures to resolve ambiguities in substituent positioning .

Q. What strategies mitigate decomposition during long-term storage of brominated fluorophenylacetic acids?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks. Add stabilizers like BHT (butylated hydroxytoluene) at 0.01% w/w to inhibit radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.